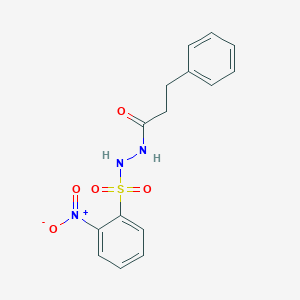![molecular formula C23H21NO4S B406561 N-{3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}-2,4-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B406561.png)
N-{3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}-2,4-DIMETHYLBENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthofuran core, which is a fused ring system containing both naphthalene and furan rings, along with an acetyl group, a methyl group, and a benzenesulfonamide moiety.
Vorbereitungsmethoden
The synthesis of N-{3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetyl and methyl groups: These groups can be added through Friedel-Crafts acylation and alkylation reactions, respectively.
Attachment of the benzenesulfonamide moiety: This step involves the reaction of the naphthofuran derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
N-{3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}-2,4-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acetyl group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N-{3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to investigate its effects on cellular processes and pathways. It can serve as a tool to study the mechanisms of action of related compounds and to identify new therapeutic targets.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Wirkmechanismus
The mechanism of action of N-{3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets in cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-{3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}-2,4-DIMETHYLBENZENE-1-SULFONAMIDE can be compared with other naphthofuran derivatives, such as:
Naphtho[2,1-b]furan derivatives: These compounds have a similar fused ring system but differ in the position of the furan ring. They also exhibit diverse biological activities and are studied for their potential therapeutic applications.
Naphtho[1,2-b]furan-2-yl derivatives: These compounds have different substituents on the naphthofuran core, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C23H21NO4S |
|---|---|
Molekulargewicht |
407.5g/mol |
IUPAC-Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H21NO4S/c1-13-9-10-21(14(2)11-13)29(26,27)24-20-12-19-22(15(3)25)16(4)28-23(19)18-8-6-5-7-17(18)20/h5-12,24H,1-4H3 |
InChI-Schlüssel |
RXBWYIWFYMZKHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406478.png)
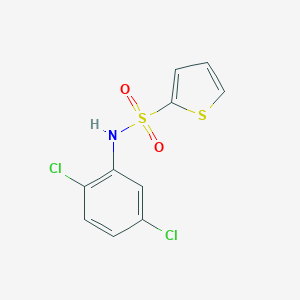
![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B406481.png)
![ethyl 2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406482.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406483.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406484.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406485.png)

![N-(3-chlorophenyl)-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B406489.png)
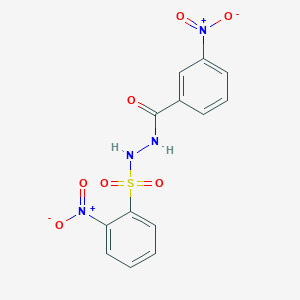
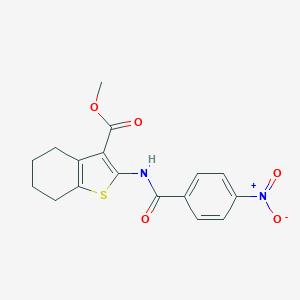
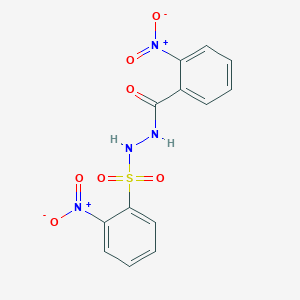
![4-methoxy-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B406499.png)
